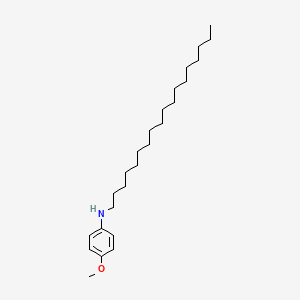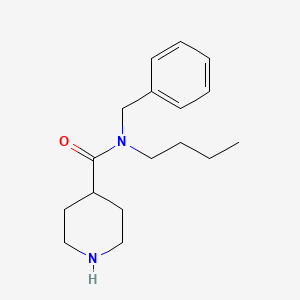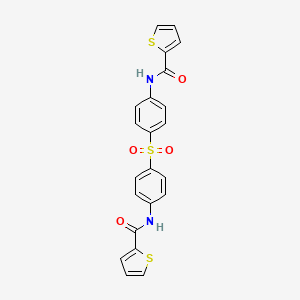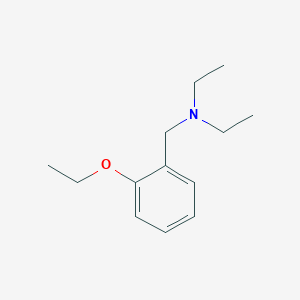![molecular formula C27H32N4O6 B12452890 5-(3,4-dimethoxybenzyl)-1,3-dimethyl-5-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12452890.png)
5-(3,4-dimethoxybenzyl)-1,3-dimethyl-5-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3-DIMETHYL-5-{[(1S,9R)-6-OXO-7,11-DIAZATRICYCLO[7310(2),?]TRIDECA-2,4-DIEN-11-YL]METHYL}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3-DIMETHYL-5-{[(1S,9R)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0(2),?]TRIDECA-2,4-DIEN-11-YL]METHYL}-1,3-DIAZINANE-2,4,6-TRIONE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the 3,4-dimethoxyphenylmethyl group: This step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form the corresponding alcohol or amine.
Cyclization and functional group transformations: The intermediate is then subjected to cyclization reactions and functional group transformations to form the diazatricyclo structure.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3-DIMETHYL-5-{[(1S,9R)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0(2),?]TRIDECA-2,4-DIEN-11-YL]METHYL}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3-DIMETHYL-5-{[(1S,9R)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0(2),?]TRIDECA-2,4-DIEN-11-YL]METHYL}-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3-DIMETHYL-5-{[(1S,9R)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0(2),?]TRIDECA-2,4-DIEN-11-YL]METHYL}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, modulating their activity, and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3-DIMETHYL-5-{[(1S,9R)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0(2),?]TRIDECA-2,4-DIEN-11-YL]METHYL}-1,3-DIAZINANE-2,4,6-TRIONE include other diazatricyclo compounds and derivatives of 3,4-dimethoxyphenylmethyl. These compounds share similar structural features and may exhibit similar chemical and biological properties.
Uniqueness
The uniqueness of 5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3-DIMETHYL-5-{[(1S,9R)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0(2),?]TRIDECA-2,4-DIEN-11-YL]METHYL}-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific combination of functional groups and structural features, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C27H32N4O6 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethyl-5-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]methyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H32N4O6/c1-28-24(33)27(25(34)29(2)26(28)35,12-17-8-9-21(36-3)22(11-17)37-4)16-30-13-18-10-19(15-30)20-6-5-7-23(32)31(20)14-18/h5-9,11,18-19H,10,12-16H2,1-4H3/t18-,19+/m1/s1 |
InChI Key |
WSFFZISWFTVUEH-MOPGFXCFSA-N |
Isomeric SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)(CC2=CC(=C(C=C2)OC)OC)CN3C[C@H]4C[C@@H](C3)C5=CC=CC(=O)N5C4 |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)(CC2=CC(=C(C=C2)OC)OC)CN3CC4CC(C3)C5=CC=CC(=O)N5C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B12452812.png)
![N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}-2,2-diphenylacetamide; triethylamine](/img/structure/B12452820.png)
![(1R,2S)-2-[(2-{4-[(2,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B12452822.png)
![2-(4-ethylphenyl)-2-oxoethyl N-[(4-butylphenyl)carbonyl]phenylalaninate](/img/structure/B12452830.png)
![N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)furan-2-carboxamide](/img/structure/B12452836.png)


![5,5-Difluorobicyclo[2.2.1]heptan-2-amine](/img/structure/B12452856.png)
![2-{[(3-{[(4-Chlorophenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12452863.png)
![1-cyclohexyl-N-[(E)-(4-methoxyphenyl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B12452873.png)

![{1-[3-(Benzyloxy)benzyl]piperidin-4-yl}(3-methylpiperidin-1-yl)methanone](/img/structure/B12452875.png)


